molecular formula C9H8BrCl2NO B14745837 2-Bromo-N-(2,6-dichlorophenyl)propanamide CAS No. 3644-55-1

2-Bromo-N-(2,6-dichlorophenyl)propanamide

Cat. No.: B14745837
CAS No.: 3644-55-1
M. Wt: 296.97 g/mol
InChI Key: PPYBKESWTBSSEV-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,6-dichlorophenyl)propanamide is a halogenated amide derivative with a bromine atom at the second carbon of the propanamide chain and a 2,6-dichlorophenyl group attached to the amide nitrogen. Structurally, the compound features a combination of bromine and chlorine substituents, which may influence its electronic, steric, and reactive properties.

Properties

CAS No.

3644-55-1

Molecular Formula

C9H8BrCl2NO

Molecular Weight

296.97 g/mol

IUPAC Name

2-bromo-N-(2,6-dichlorophenyl)propanamide

InChI

InChI=1S/C9H8BrCl2NO/c1-5(10)9(14)13-8-6(11)3-2-4-7(8)12/h2-5H,1H3,(H,13,14)

InChI Key

PPYBKESWTBSSEV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(C=CC=C1Cl)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2,6-dichlorophenyl)propanamide typically involves the bromination of N-(2,6-dichlorophenyl)propanamide. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,6-dichlorophenyl)propanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

    Oxidation Reactions: Oxidation can lead to the formation of more complex structures or degradation products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted propanamides, while reduction reactions typically produce amines.

Scientific Research Applications

2-Bromo-N-(2,6-dichlorophenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2,6-dichlorophenyl)propanamide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form bonds with various biological molecules, potentially disrupting their normal function. This interaction can lead to antimicrobial or antifungal effects, making the compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(3,4-Dichlorophenyl)propanamide (Propanil)

  • Structure : Propanil substitutes chlorine at the 3,4-positions of the phenyl ring, unlike the 2,6-dichloro configuration in the target compound.
  • Use: A widely used herbicide, propanil inhibits acetolactate synthase (ALS) in weeds, disrupting branched-chain amino acid synthesis .
  • Key Differences :
    • Substituent Position : The 3,4-dichloro configuration in propanil optimizes herbicidal activity by aligning with plant enzyme binding sites. The 2,6-dichloro arrangement in the target compound may reduce herbicidal efficacy due to steric hindrance or altered electronic interactions.
    • Bromine vs. Hydrogen : The bromine in the target compound could enhance electrophilicity or metabolic stability compared to propanil’s unsubstituted propanamide chain.

2-Bromo-N-(2,6-Difluorophenyl)propanamide

  • Structure : This analog replaces chlorine with fluorine at the 2,6-positions of the phenyl ring.
  • Properties :
    • Fluorine’s high electronegativity and small atomic radius may improve metabolic stability and reduce steric bulk compared to chlorine .
    • The bromine at the propanamide’s C2 position remains consistent, suggesting similar reactivity in nucleophilic substitution or cross-coupling reactions.

N-(3-(1-Ethyl-1-Methylpropyl)-5-Isoxazolyl)-2,6-Dimethoxybenzamide (Isoxaben)

  • Structure : A benzamide derivative with a bulky isoxazolyl substituent, differing significantly from the target compound’s propanamide backbone.
  • Use : Isoxaben acts as a cellulose biosynthesis inhibitor in herbicides .
  • Key Differences :
    • The propanamide chain in the target compound may offer greater conformational flexibility compared to isoxaben’s rigid benzamide core.
    • Halogen positioning (2,6-dichloro vs. 2,6-dimethoxy) alters hydrophobicity and target interactions.

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituents Molecular Formula Key Use/Activity Source
2-Bromo-N-(2,6-dichlorophenyl)propanamide Br (C2), 2,6-Cl (phenyl) C₉H₇BrCl₂NO Research/Unknown N/A
N-(3,4-dichlorophenyl)propanamide 3,4-Cl (phenyl) C₉H₉Cl₂NO Herbicide (propanil)
2-Bromo-N-(2,6-difluorophenyl)propanamide Br (C2), 2,6-F (phenyl) C₉H₇BrF₂NO Technical/Research
Isoxaben 2,6-dimethoxy (phenyl) C₁₈H₂₄N₂O₄ Cellulose biosynthesis inhibitor

Research Findings and Implications

  • Substituent Position and Activity : The 2,6-dichloro configuration in the target compound may reduce herbicidal activity compared to propanil (3,4-dichloro) due to steric or electronic mismatches with biological targets .
  • Halogen Effects : Bromine’s larger atomic size and lower electronegativity compared to chlorine or fluorine could influence reactivity, such as in SN2 reactions or photodegradation pathways.
  • Potential Applications: Based on analogs like isoxaben, the target compound might interact with plant-specific enzymes or receptors, though its exact mechanism remains unexplored.

Biological Activity

2-Bromo-N-(2,6-dichlorophenyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Synthesis

The synthesis of this compound typically involves the bromination of N-(2,6-dichlorophenyl)propanamide. The reaction conditions are crucial for achieving high yields and purity. Various methods have been explored, including electrophilic aromatic substitution and coupling reactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating several analogs, it was found that this compound effectively inhibited the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMIC (μg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64

Antichlamydial Activity

The compound has also shown potential as an antichlamydial agent. A study indicated that it could impair the growth of Chlamydia trachomatis, significantly reducing the formation of infectious elementary bodies (EBs). The mechanism appears to involve disruption of chlamydial inclusion numbers and morphology in infected cells without affecting host cell viability .

The proposed mechanism for the biological activity of this compound involves its interaction with specific bacterial enzymes or pathways. For instance, studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt essential metabolic pathways.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the efficacy of this compound against various pathogens. The results showed a consistent pattern of antimicrobial activity across different strains, supporting its potential as a broad-spectrum antibiotic.

Toxicity Assessment

Comprehensive toxicity assessments have been performed to evaluate the safety profile of this compound. In vitro studies using human cell lines demonstrated low cytotoxicity levels, indicating that it may be a viable candidate for further development in therapeutic applications .

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